5-氨基-1,2,4-恶二唑-3-羧酸乙酯

描述

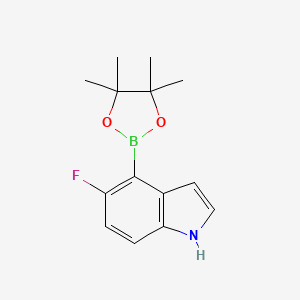

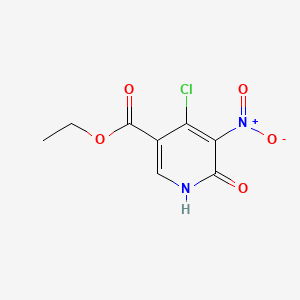

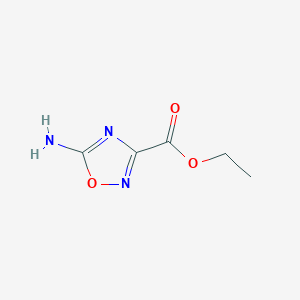

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O3 . It has a molecular weight of 157.13 . The IUPAC name for this compound is ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate .

Synthesis Analysis

1,2,4-oxadiazoles, including Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .Physical and Chemical Properties Analysis

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .科学研究应用

药物化学中的通用构件

5-氨基-1,2,4-恶二唑-3-羧酸乙酯衍生物显示出作为药物化学中通用构件的潜力。一项研究探索了使用 5-三氯甲基-1,2,4-恶二唑-3-羧酸乙酯衍生物来创建生物学相关分子的可能性 (Jakopin,2018)。

合成具有生物活性的杂交分子

已经对合成结合 5-氨基-1,2,4-恶二唑-3-羧酸乙酯的杂交分子进行了研究。对包含 1,3-恶唑(烷)和 1,3,4-噻二唑等结构的这些分子进行了抗微生物、抗脂肪酶和抗脲酶活性的评估 (Başoğlu 等人,2013)。

抗菌性能

5-氨基-1,2,4-恶二唑-3-羧酸乙酯参与了抗菌化合物的合成。例如,1-氨基四唑-5-羧酸乙酯的反应导致形成 1,3,4-恶二唑-5-硫醇结构,该结构经过进一步修饰以产生具有抗菌性能的化合物 (Taha 和 El-Badry,2010)。

抗高血压药的合成

另一项研究涉及 3-芳磺酰甲基-1,2,4-恶二唑-5-羧酸衍生物的合成,其中这些化合物的乙酯作为抗高血压药显示出前景 (Santilli 和 Morris,1979)。

与羟胺的反应

已经研究了 5-氨基-1,2,4-恶二唑-3-羧酸乙酯化合物与羟胺的反应,导致形成不同的恶二唑衍生物。这些发现对于开发新的化合物至关重要 (Suyama 等人,1994)。

安全和危害

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

未来方向

The future directions for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate and similar compounds involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms .

作用机制

Target of Action

Compounds containing the 1,3,4-oxadiazole core have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cancer cell proliferation .

Mode of Action

It is known that 1,3,4-oxadiazole compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

1,3,4-oxadiazole compounds have been shown to impact various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but soluble in many organic solvents .

Result of Action

1,3,4-oxadiazole compounds have been shown to have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

属性

IUPAC Name |

ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDSRXFGWKCXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。